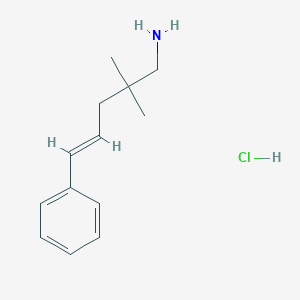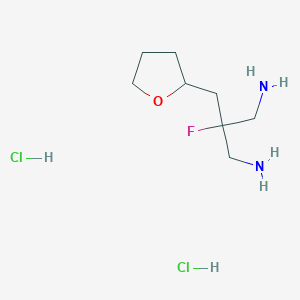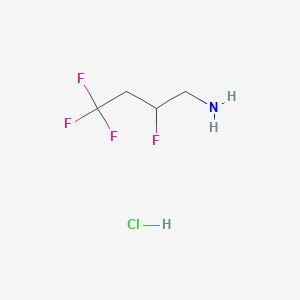![molecular formula C10H15NO2 B1484780 trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol CAS No. 1842311-34-5](/img/structure/B1484780.png)
trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol (TMC) is a cyclic molecule with a unique structure that has been studied in recent years due to its potential applications in various fields. TMC has a wide range of potential applications in pharmaceuticals, cosmetics, and biotechnology. This molecule has a unique structure that allows it to interact with a variety of molecules, making it a useful tool for drug development, as well as other research applications.
Mécanisme D'action
Trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol is believed to interact with a variety of molecules, including enzymes and other proteins, to exert its effects. It is believed to interact with enzymes, such as phosphodiesterase-4, cyclooxygenase-2, tyrosine kinase, and monoamine oxidase, to inhibit their activity. It is also believed to interact with other proteins, such as G-protein coupled receptors, to modulate their activity. Additionally, trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol is believed to interact with DNA and RNA to modulate gene expression.
Biochemical and Physiological Effects
trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol has been studied for its potential effects on biochemical and physiological processes. It has been studied for its potential effects on inflammation, pain, cell growth and proliferation, and neurotransmitter levels in the brain. Additionally, trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol has been studied for its potential effects on the immune system, metabolism, and cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol has several advantages and limitations for lab experiments. One advantage of using trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol in lab experiments is its ability to interact with a variety of molecules and modulate their activity. Additionally, trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol is relatively stable, making it a useful tool for long-term experiments. However, trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol is not water soluble, making it difficult to use in some experiments. Additionally, trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol is not very soluble in organic solvents, making it difficult to use in some experiments.
Orientations Futures
There are several potential future directions for research involving trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol. One potential direction is to further study its effects on the immune system, metabolism, and cardiovascular system. Additionally, further research could be conducted to explore the potential of trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol as a therapeutic agent for a variety of diseases. Additionally, further research could be conducted to explore the potential of trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol as a tool for drug discovery and development. Finally, further research could be conducted to explore the potential of trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol as a tool for biotech applications, such as gene therapy.
Applications De Recherche Scientifique
Trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol has a variety of potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammation. trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of pain and inflammation. trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol has also been studied as a potential inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Additionally, trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol has been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the regulation of neurotransmitter levels in the brain.
Propriétés
IUPAC Name |
(1R,2R)-2-[(5-methylfuran-2-yl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7-2-3-8(13-7)6-11-9-4-5-10(9)12/h2-3,9-12H,4-6H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZPSCSPPRRQKP-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CN[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine hydrochloride](/img/structure/B1484700.png)
![(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484702.png)
![methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484705.png)
![3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484706.png)
![1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484707.png)
![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1484708.png)
amine hydrochloride](/img/structure/B1484709.png)

![3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484712.png)

amine hydrochloride](/img/structure/B1484714.png)

